

Spectroscopic Profile of 6-Chloro-2-cyano-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Chloro-2-cyano-3-nitropyridine*

Cat. No.: *B1338257*

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for the compound **6-chloro-2-cyano-3-nitropyridine**, a key intermediate in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural and electronic properties of this molecule.

Chemical Structure and Properties

- IUPAC Name: 6-chloro-3-nitropyridine-2-carbonitrile
- Synonyms: 6-chloro-3-nitropicolinonitrile, 2-Pyridinecarbonitrile, 6-chloro-3-nitro-[1]
- CAS Number: 93683-65-9[1][2]
- Molecular Formula: C₆H₂CIN₃O₂[2]
- Molecular Weight: 183.55 g/mol [2]
- Appearance: Light yellow crystalline powder[3][4]
- Melting Point: 118-120 °C[3]

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **6-chloro-2-cyano-3-nitropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data[5]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.54	Doublet (d)	8.9	1H	H-4
7.78	Doublet (d)	8.9	1H	H-5

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Note: Experimental ^{13}C NMR data for **6-chloro-2-cyano-3-nitropyridine** is not readily available in the cited literature. The following are predicted chemical shifts based on the analysis of structurally similar compounds and known substituent effects on the pyridine ring.

Chemical Shift (δ) ppm	Assignment
~152	C-6 (bearing -Cl)
~148	C-2 (bearing -CN)
~145	C-3 (bearing -NO ₂)
~138	C-4
~125	C-5
~115	-CN

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Predicted)

Note: An experimental IR spectrum for **6-chloro-2-cyano-3-nitropyridine** is not available in the cited literature. The predicted absorption bands are based on the characteristic frequencies of its functional groups.

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity
~3100-3000	C-H aromatic stretching	Medium-Weak
~2240-2220	C≡N stretching (nitrile)	Strong, Sharp
~1600, 1470	C=C and C=N ring stretching	Medium
~1530 and ~1350	Asymmetric and Symmetric NO ₂ stretching	Strong
~850-750	C-Cl stretching	Strong
~900-700	C-H out-of-plane bending	Medium-Strong

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

Note: An experimental mass spectrum for **6-chloro-2-cyano-3-nitropyridine** is not available in the cited literature. The predicted data is based on its molecular weight and isotopic distribution of chlorine.

m/z	Ion	Notes
183	[M] ⁺	Molecular ion with ³⁵ Cl isotope.
185	[M+2] ⁺	Molecular ion with ³⁷ Cl isotope. The expected intensity ratio of [M] ⁺ to [M+2] ⁺ is approximately 3:1. ^[6]
153	[M-NO] ⁺	Loss of nitric oxide.
137	[M-NO ₂] ⁺	Loss of nitrogen dioxide.
127	[M-Cl] ⁺	Loss of chlorine radical.

Experimental Protocols

The following sections provide detailed methodologies for obtaining the spectroscopic data presented above.

Synthesis of 6-Chloro-2-cyano-3-nitropyridine

The compound can be synthesized by the reaction of 2,6-dichloro-3-nitropyridine with cuprous(I) cyanide in N-methylpyrrolidone (NMP) at elevated temperatures.[\[5\]](#)

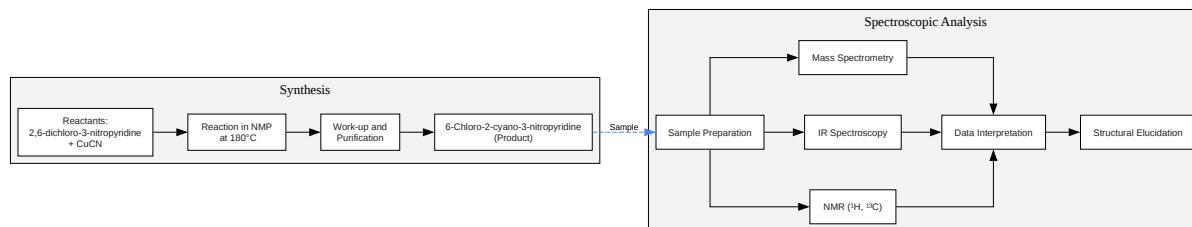
- Reaction Setup: A mixture of 2,6-dichloro-3-nitropyridine (1 equivalent) and cuprous(I) cyanide (1.1 equivalents) is prepared in N-methylpyrrolidone.
- Heating: The reaction mixture is heated to 180 °C and maintained for 15 minutes.[\[5\]](#)
- Work-up: After cooling to room temperature, the mixture is poured into ice water and stirred. The aqueous layer is separated, and the organic layer is extracted with boiling toluene followed by ethyl acetate.
- Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is triturated with ether and filtered to yield the final product.[\[5\]](#)

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **6-chloro-2-cyano-3-nitropyridine** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
 - ^1H NMR: A standard single-pulse experiment is performed with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: A proton-decoupled experiment is conducted to obtain singlets for all carbon signals. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

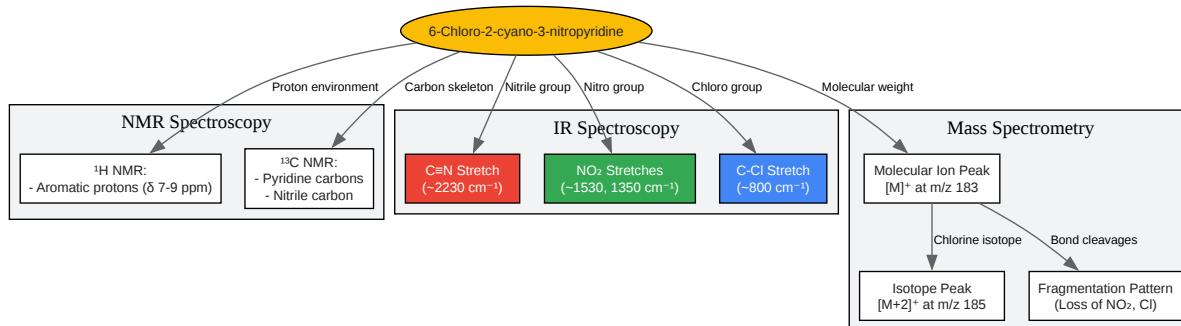
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy


- Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample compartment is recorded first. The sample spectrum is then acquired over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) for volatile compounds.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.^[7]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting mass spectrum plots the relative abundance of ions against their m/z values.


Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the spectroscopic analysis of **6-chloro-2-cyano-3-nitropyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Correlation of functional groups to spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. 6-Chloro-3-pyridinecarbonitrile | C6H3ClN2 | CID 5152094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. China 6-Chloro-2-cyano-3-nitropyridine CAS NO: 93683-65-9 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 6-Chloro-2-cyano-3-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338257#spectroscopic-data-of-6-chloro-2-cyano-3-nitropyridine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com